7-Methyl-1,4-thiazepan-1-one hydrochloride 7-Methyl-1,4-thiazepan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1798747-26-8
VCID: VC2958538
InChI: InChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H
SMILES: CC1CCNCCS1=O.Cl
Molecular Formula: C6H14ClNOS
Molecular Weight: 183.7 g/mol

7-Methyl-1,4-thiazepan-1-one hydrochloride

CAS No.: 1798747-26-8

Cat. No.: VC2958538

Molecular Formula: C6H14ClNOS

Molecular Weight: 183.7 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1,4-thiazepan-1-one hydrochloride - 1798747-26-8

Specification

CAS No. 1798747-26-8
Molecular Formula C6H14ClNOS
Molecular Weight 183.7 g/mol
IUPAC Name 7-methyl-1,4-thiazepane 1-oxide;hydrochloride
Standard InChI InChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H
Standard InChI Key WVPSKJZEHWHUJX-UHFFFAOYSA-N
SMILES CC1CCNCCS1=O.Cl
Canonical SMILES CC1CCNCCS1=O.Cl

Introduction

Chemical Identity and Structural Properties

7-Methyl-1,4-thiazepan-1-one hydrochloride is a heterocyclic compound belonging to the thiazepane family. It features a seven-membered ring containing both sulfur and nitrogen atoms, which are key components contributing to its potential biological activities. The chemical structure includes a methyl group at position 7 and an oxidized sulfur atom, forming the 1-oxide derivative, with hydrochloride as the counter-ion.

The detailed chemical identity of this compound is summarized in the following table:

PropertyValue
CAS Number1798747-26-8
Molecular FormulaC6H14ClNOS
Molecular Weight183.7 g/mol
IUPAC Name7-methyl-1,4-thiazepane 1-oxide;hydrochloride
Standard InChIInChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H
Standard InChIKeyWVPSKJZEHWHUJX-UHFFFAOYSA-N
SMILESCC1CCNCCS1=O.Cl
Canonical SMILESCC1CCNCCS1=O.Cl

The seven-membered thiazepane ring provides conformational flexibility that distinguishes it from its six-membered counterparts. This structural characteristic contributes to its potential as a pharmacophore in medicinal chemistry applications. The presence of the methyl substituent at position 7 creates a chiral center, which may influence the compound's interaction with biological targets and its pharmacological profile.

Synthesis Methods

The synthesis of 7-Methyl-1,4-thiazepan-1-one hydrochloride typically involves multi-step reactions, including cyclization processes. Based on available literature, several synthetic routes can be employed to obtain this compound or structurally related derivatives.

A common synthetic approach involves the reaction of substituted aromatic aldehydes with thioketones in the presence of catalysts. These reactions often utilize catalysts such as triethylamine or chitosamine hydrochloride under microwave irradiation conditions, yielding high-purity products with good efficiency.

For related thiazepane derivatives, the following synthetic methodologies have been documented:

Reaction TypeReagentsConditionsNotes
CyclizationSubstituted aromatic aldehydes, thioketonesTriethylamine catalyst, microwave irradiationProduces the basic thiazepane scaffold
OxidationHydrogen peroxide, acetic acidRoom temperature, 2-4 hoursConverts the sulfur to sulfoxide
Salt FormationHydrogen chloride (gas or solution)Anhydrous solvent, 0°CForms the hydrochloride salt

The reactivity of 7-Methyl-1,4-thiazepan-1-one hydrochloride can be influenced by several factors, including pH, temperature, and the presence of specific catalysts. Understanding these parameters is crucial for optimizing its synthesis and potential applications in medicinal chemistry .

PropertyDescription/Value
Physical StateSolid at room temperature
ColorWhite to off-white
SolubilitySoluble in water and polar organic solvents (methanol, ethanol); limited solubility in non-polar solvents
pH (aqueous solution)Approximately 3-4 (acidic due to hydrochloride salt)
StabilityStable under normal laboratory conditions; sensitive to oxidizing agents
Melting PointData not available in literature
Boiling PointData not available in literature
DensityData not available in literature

As a hydrochloride salt, this compound exhibits improved water solubility compared to its free base form, which is advantageous for biological testing and pharmaceutical formulation. The presence of the oxidized sulfur atom (S=O) introduces polarity into the molecule, affecting its intermolecular interactions and solubility profile .

The chemical reactivity of 7-Methyl-1,4-thiazepan-1-one hydrochloride is primarily determined by its functional groups:

  • The secondary amine (NH) can participate in nucleophilic reactions

  • The sulfoxide group (S=O) can undergo reduction or serve as a hydrogen bond acceptor

  • The methyl group provides potential sites for oxidative metabolism

These reactive centers make the compound versatile for further chemical modifications, potentially expanding its application scope in medicinal chemistry research .

Biological Activities and Pharmacological Properties

Research into the biological activities of 7-Methyl-1,4-thiazepan-1-one hydrochloride is ongoing, with several potential therapeutic applications being explored. While specific pharmacological data for this exact compound is somewhat limited in the available literature, studies on related thiazepane and thiazepine derivatives provide valuable insights.

Anti-inflammatory Activity

Derivatives of thiazepanes, including 7-Methyl-1,4-thiazepan-1-one hydrochloride, have been studied for their potential anti-inflammatory properties. These compounds may inhibit specific pathways involving matrix metalloproteinases (MMPs), suggesting their potential impact on biological processes related to inflammation. The seven-membered ring structure appears to be advantageous for interacting with anti-inflammatory targets compared to smaller heterocyclic systems.

Compound TypeNon-tumorigenic cells (HEK-293) IC50 (μM)Breast cancer (MCF-7) IC50 (μM)Lung cancer (A549) IC50 (μM)Prostate cancer (PC-3) IC50 (μM)Selectivity Index
Thiazepine derivatives54.3 ± 0.914.1 ± 2.112.7 ± 2.016.9 ± 1.63.21-4.27
Reference compound (cisplatin)15.0 ± 0.714.7 ± 0.613.4 ± 1.412.8 ± 2.81.02-1.17

This data suggests that some thiazepine derivatives exhibit selective cytotoxicity against cancer cells with limited effects on non-tumorigenic cells, as indicated by the higher selectivity index compared to cisplatin .

CompoundCAS NumberMolecular FormulaKey Structural FeaturesPotential Impact on Activity
7-Methyl-1,4-thiazepan-1-one hydrochloride1798747-26-8C6H14ClNOSMethyl at position 7, S-oxide, HCl saltReference compound
6-Methyl-1,4-thiazepan-1-one hydrochloride1788805-87-7C6H14ClNOSMethyl at position 6, S-oxide, HCl saltDifferent spatial orientation of methyl group
1,4-Thiazepane 1-oxide hydrochloride70700292C5H12ClNOSNo methyl group, S-oxide, HCl saltAbsence of methyl group may affect lipophilicity
Tetrahydro-1,4-thiazepan-5-one2896-98-2C5H9NOSCarbonyl at position 5, non-oxidized sulfurDifferent functional group arrangement

These structural variations can significantly impact physicochemical properties and biological activities, offering opportunities for rational design of optimized derivatives .

Analytical Methods and Characterization

Several analytical techniques have been employed for the characterization and quality control of 7-Methyl-1,4-thiazepan-1-one hydrochloride. These methods are essential for confirming the structure, assessing purity, and monitoring stability of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):
HPLC is commonly used for purity assessment and quantitative analysis. Typical HPLC conditions for thiazepane derivatives include:

  • Column: C18 reversed-phase

  • Mobile phase: Mixture of acetonitrile/water with buffer (e.g., ammonium acetate or formate)

  • Detection: UV (typically 210-254 nm) or mass spectrometry

Thin-Layer Chromatography (TLC):
TLC serves as a rapid method for monitoring reactions and preliminary purity assessment. Common TLC systems include:

  • Stationary phase: Silica gel

  • Mobile phase: Mixtures of dichloromethane/methanol or ethyl acetate/hexanes

  • Visualization: UV light, iodine vapor, or ninhydrin staining (for amine detection)

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal behavior, including melting point, decomposition temperature, and potential polymorphism of the compound. These data are particularly important for formulation development and stability assessment .

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of 7-Methyl-1,4-thiazepan-1-one hydrochloride, a comparative analysis with structurally related compounds provides valuable context.

Comparison with Position Isomers

The comparison between 7-Methyl-1,4-thiazepan-1-one hydrochloride and its position isomer, 6-Methyl-1,4-thiazepan-1-one hydrochloride, reveals how the position of the methyl substituent affects various properties. Both compounds have identical molecular formulae (C6H14ClNOS) and similar molecular weights (183.7 g/mol), but the different position of the methyl group can significantly influence:

  • Conformational preferences of the seven-membered ring

  • Interaction with biological targets

  • Metabolic stability and biotransformation pathways

  • Physicochemical properties such as solubility and lipophilicity

Comparison with Other Heterocyclic Systems

Comparing 7-Methyl-1,4-thiazepan-1-one hydrochloride with other heterocyclic systems provides insights into the advantages and limitations of the thiazepane scaffold:

Heterocyclic SystemRing SizeKey Structural FeaturesComparative Advantages/Disadvantages
Thiazepanes (e.g., 7-Methyl-1,4-thiazepan-1-one)7-memberedS and N atoms in the ringGreater conformational flexibility; potentially unique binding modes
Thiazines6-memberedS and N atoms in the ringMore rigid structure; potentially higher metabolic stability
Thiazepines7-memberedS and N atoms with unsaturationDifferent electronic properties due to unsaturation; potential for π-interactions
Oxazepanes7-memberedO and N atoms in the ringDifferent electronic properties; typically more hydrophilic

The seven-membered thiazepane ring of 7-Methyl-1,4-thiazepan-1-one hydrochloride offers a unique combination of flexibility and spatial arrangement of heteroatoms that distinguishes it from these other systems .

Structure-Property Relationships

The following table compares key properties across several related compounds:

CompoundMolecular Weight (g/mol)Approximate cLogPNumber of H-Bond AcceptorsNumber of H-Bond DonorsPotential Therapeutic Areas
7-Methyl-1,4-thiazepan-1-one HCl183.70.8-1.221Anti-inflammatory, potential anti-cancer
6-Methyl-1,4-thiazepan-1-one HCl183.70.8-1.221Similar to 7-methyl analog
1,4-Thiazepane 1-oxide HCl169.70.2-0.621Potentially more hydrophilic applications
Tetrahydro-1,4-thiazepan-5-one131.20.3-0.721Different pharmacological profile due to ketone

These comparisons highlight how subtle structural changes can significantly impact physicochemical properties and potential applications in drug discovery .

Hazard TypeClassificationWarning Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications are based on structural analogy and should be considered provisional pending specific toxicological studies on 7-Methyl-1,4-thiazepan-1-one hydrochloride .

Current Applications and Future Research Directions

Current Applications

The current applications of 7-Methyl-1,4-thiazepan-1-one hydrochloride are primarily in the research domain rather than clinical use. Key applications include:

  • Medicinal Chemistry Research: The compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Structure-Activity Relationship Studies: As part of the thiazepane family, this compound contributes to understanding how structural modifications affect biological activities.

  • Pharmacological Screening: The compound is included in chemical libraries for high-throughput screening against various biological targets.

  • Synthetic Methodology Development: Development of efficient synthetic routes for this compound advances methodologies applicable to other heterocyclic systems.

Future Research Directions

Several promising research directions warrant further investigation:

  • Expanded Biological Evaluation: Comprehensive screening against a wider range of biological targets could reveal unexpected therapeutic applications. Particular focus on anti-inflammatory and anticancer activities appears promising based on preliminary data from related compounds.

  • Structure Optimization: Systematic modification of the basic thiazepane scaffold, including variation of substituents and oxidation states, could lead to derivatives with enhanced potency or selectivity.

  • Mechanistic Studies: Detailed investigation of the molecular mechanisms underlying any observed biological activities would provide valuable insights for rational drug design.

  • Formulation Development: For promising derivatives, development of appropriate formulations to address solubility, stability, or bioavailability challenges would advance their potential as therapeutic agents.

  • Computational Modeling: Molecular docking and simulation studies could predict interactions with potential biological targets and guide structural optimization efforts.

  • Hybrid Molecule Design: Incorporation of the thiazepane scaffold into hybrid structures with other pharmacophores could yield multi-target drug candidates with novel therapeutic profiles .

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